N-(2-sec-butylphenyl)-2-methoxybenzamide
Description
N-(2-sec-butylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 2-sec-butylphenylamine moiety. Its molecular formula is C₁₉H₂₃NO₂ (inferred from ), with a molecular weight of 297.4 g/mol.
Properties
CAS No. |
637308-11-3 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-13(2)14-9-5-7-11-16(14)19-18(20)15-10-6-8-12-17(15)21-3/h5-13H,4H2,1-3H3,(H,19,20) |
InChI Key |
DPMULSXUXDCAQF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-(2-sec-butylphenyl)-2-methoxybenzamide with structurally related benzamides:
Key Observations:
- Methoxy Position : The 2-methoxy group (common in all compounds) enables intramolecular hydrogen bonding (e.g., in ), enhancing substrate reactivity in catalytic reactions. In contrast, 4-methoxy analogs (e.g., ) lack this interaction, reducing reactivity .
- Amine Substituents: sec-Butylphenyl: Increases lipophilicity (e.g., ’s compound) compared to polar groups like indazolyl or benzimidazolyl.
- Synthesis Yields : Many analogs (e.g., ) report moderate yields (~35%), suggesting challenges in coupling bulky amine groups to the benzamide core.
(a) Dopamine Receptor Antagonism
- Sulpiride (): A D2/D3 antagonist with low brain penetration due to poor lipophilicity. Its 2-methoxybenzamide core is critical for receptor binding but requires structural optimization for CNS penetration .
- YM-43611 (): Incorporates a chloro and cyclopropyl group, improving D3/D4 receptor affinity (KD = 1.2 nM) and selectivity. Demonstrates the impact of electron-withdrawing substituents on potency .
(b) Enzyme Inhibition
- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (): Inhibits PCSK9 expression, a target for atherosclerosis. The indenyl group’s rigidity likely enhances binding to the enzyme’s active site .
Pharmacokinetic Considerations
- Lipophilicity: The sec-butyl group in this compound likely improves blood-brain barrier penetration compared to sulpiride. For instance, the iodine-125-labeled analog (S)-6b () has 40x higher octanol-water partition than sulpiride, enabling better CNS uptake .
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